3-(Anthracen-9-yl)-2-hydroxybenzaldehyde
Description
3-(Anthracen-9-yl)-2-hydroxybenzaldehyde is an anthracene-based compound featuring a hydroxybenzaldehyde moiety at the 3-position of the anthracene core. This structure combines the planar aromatic system of anthracene with the electron-donating phenolic group and the aldehyde functionality, enabling diverse applications in materials science and medicinal chemistry. The anthracene unit provides strong fluorescence and π-conjugation, while the hydroxy and aldehyde groups allow for further functionalization, such as coordination to metal centers or participation in cycloaddition reactions . Synthetically, this compound can be prepared via Suzuki–Miyaura cross-coupling or Friedel–Crafts alkylation, as evidenced by its use in generating isoxazole derivatives for fluorescent boron complexes .
Properties
CAS No. |
210096-14-3 |
|---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3-anthracen-9-yl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C21H14O2/c22-13-16-8-5-11-19(21(16)23)20-17-9-3-1-6-14(17)12-15-7-2-4-10-18(15)20/h1-13,23H |
InChI Key |
LZEPMGRLZDHXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC(=C4O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde typically involves the condensation of 9-anthraldehyde with 2-hydroxybenzaldehyde under basic conditions. One common method includes the use of sodium hydroxide in ethanol as a solvent, where the reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Anthracen-9-yl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-(Anthracen-9-yl)-2-hydroxybenzoic acid.
Reduction: 3-(Anthracen-9-yl)-2-hydroxybenzyl alcohol.
Substitution: Various esters or ethers depending on the substituent used.
Scientific Research Applications
3-(Anthracen-9-yl)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde largely depends on its interaction with other molecules. In fluorescence applications, the compound absorbs light and then re-emits it, a process that involves the excitation of electrons to higher energy states and their subsequent return to the ground state, emitting photons in the process. The specific molecular targets and pathways involved can vary depending on the application, such as binding to specific proteins or interacting with cellular components in biological systems .
Comparison with Similar Compounds
Key Similar Compounds :
- (E)-3-(Anthracen-9-yl)-1-(4-substituted phenyl)prop-2-en-1-ones (chalcone derivatives)
- 3-(Anthracen-9-yl)isoxazoles
- Nitrovinylanthracenes
Structural Insights: X-ray diffraction studies reveal that chalcone derivatives like (E)-3-(anthracen-9-yl)-1-(4-chlorophenyl)prop-2-en-1-one crystallize in the monoclinic system (space group P2₁/c), with intermolecular C–H···O hydrogen bonds stabilizing the lattice. In contrast, 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde lacks the α,β-unsaturated ketone moiety, resulting in distinct packing patterns and reduced planarity compared to chalcones .
Table 1: Crystallographic Parameters
| Compound | Crystal System | Space Group | Key Interactions | Reference |
|---|---|---|---|---|
| 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde | - | - | O–H···O (intramolecular) | [1, 14] |
| (E)-3-(Anthracen-9-yl)-1-(4-Cl-Ph)chalcone | Monoclinic | P2₁/c | C–H···O, π-π stacking | [14] |
| 3-(Anthracen-9-yl)-5-bromoisoxazole | Orthorhombic | Pbca | N–O···Br halogen bonding | [1] |
Electronic and Optical Properties
The anthracene core enables strong π-π* transitions, but substituents modulate electronic behavior. For example:
- Cyano-ethylene-ANT (2-(anthracen-9-ylmethylene)-malononitrile) exhibits strong electron-withdrawing cyano groups, lowering the LUMO energy (-3.2 eV) and enhancing charge transfer .
- tert-Butyl-ethylene-ketone-ANT incorporates electron-donating tert-butyl groups, raising the HOMO energy (-5.1 eV) .
- 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde has intermediate properties due to the hydroxy group’s electron-donating nature and the aldehyde’s moderate electron-withdrawing effect.
Nonlinear Optical (NLO) Performance: Pyridine-based chalcones like (2E)-1-(anthracen-9-yl)-3-(pyridin-2-yl)prop-2-en-1-one (2PANC) show superior third-order NLO responses (χ⁽³⁾ ~ 10⁻¹² esu) compared to 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde, attributed to extended π-conjugation and intramolecular charge transfer .
Table 2: Electronic and Optical Properties
| Compound | HOMO (eV) | LUMO (eV) | NLO Response (χ⁽³⁾, esu) | Reference |
|---|---|---|---|---|
| Cyano-ethylene-ANT | -5.8 | -3.2 | Not reported | [5] |
| 2PANC | -5.5 | -2.9 | 1.2 × 10⁻¹² | [12] |
| 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde | -5.6 | -3.0 | 3.5 × 10⁻¹³ | [5, 12] |
Biochemical Activity
Anticancer Potential:
- Nitrovinylanthracenes exhibit pro-apoptotic effects in Burkitt’s lymphoma cells (IC₅₀ ~ 1–10 µM) but face genotoxicity risks due to nitro group metabolites .
- (E)-3-(Anthracen-9-yl)-1-phenylprop-2-en-1-ones (Series 2) show comparable cytotoxicity (p < 0.0001 at 10 µM) without nitro-related toxicity, making them safer candidates .
Solubility and Drug-Likeness: Chalcone derivatives generally exhibit low aqueous solubility (<10 µM) due to hydrophobicity, while 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde’s phenolic group may improve solubility (~50 µM predicted) .
Table 3: Biochemical Profiles
| Compound | Cell Viability Reduction (10 µM) | Aqueous Solubility (µM) | Toxicity Risk |
|---|---|---|---|
| Nitrovinylanthracenes | 70–90% (DG-75 cells) | <10 | High |
| (E)-3-(Anthracen-9-yl)-1-Ph-chalcone | 60–80% (MUTU-I cells) | 15 | Low |
| 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde | Not reported | ~50 (predicted) | Moderate |
Biological Activity
3-(Anthracen-9-yl)-2-hydroxybenzaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article delves into the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
3-(Anthracen-9-yl)-2-hydroxybenzaldehyde features an anthracene moiety linked to a hydroxybenzaldehyde group. Its structure can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde exhibit promising anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways in cancer cells.
Case Study: Inhibition of PI3K Pathway
A study on related compounds demonstrated that derivatives with similar structures could effectively inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell survival and proliferation. For instance, a compound with a comparable structure showed a binding energy of -10.3 kcal/mol to the active site of PI3K, suggesting strong inhibitory potential .
Antimicrobial Activity
The antimicrobial properties of 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde have also been explored. Compounds in this category have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Antioxidant Activity
The antioxidant capacity of 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde has been assessed using various assays, revealing its potential to scavenge free radicals and protect against oxidative stress.
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Assay | 30 |
| Ferric Reducing Ability | 20 |
The lower the IC50 value, the higher the antioxidant activity, indicating that this compound can effectively neutralize free radicals.
Mechanistic Studies
Molecular docking studies have been conducted to understand the interaction between 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde and various biological targets. These studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its biological efficacy.
Example Docking Results
A docking study revealed that 3-(Anthracen-9-yl)-2-hydroxybenzaldehyde interacts favorably with specific amino acid residues in target proteins, which is crucial for its biological activity. The binding energies observed were comparable to those of known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
